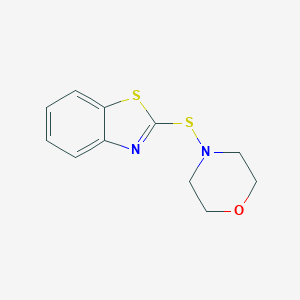
2-(Morpholinothio)benzothiazole
Cat. No. B089825
Key on ui cas rn:
102-77-2
M. Wt: 252.4 g/mol
InChI Key: MHKLKWCYGIBEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03969350
Procedure details


There is charged to a glass or glass-lined reactor 25.2 grams (0.1 mole) of 2-(morpholinothio)benzothiazole, 3.2 grams (0.1 mole) of sulfur, and 150 ml. of essentially anhydrous isopropyl alcohol (0.4% by weight water). The catalyst, the sodium salt of mercaptobenzothiazole, is used in amount of 0.01 mole and is formed in situ by adding 0.01 mole of solid sodium hydroxide and then 0.01 mole of 2-mercaptobenzothiazole (MBT) to the reaction mixture. The reaction mixture is then stirred and heated at refluxing temperature (about 82-83°C) for 2 hours although it is found that the reaction is essentially complete in one hour. A clear solution usually forms in from 15 to 75 minutes. The reaction mixture is cooled to 30°C. during which cooling a precipitate usually begins to form in the range of 67-74°C. Stirring and cooling is continued to 0°C. and the mixture is held at 0-10°C. for about 30 minutes after which it is filtered and the solids air dried at 25-30°C. There is obtained a yield of 94.4-95% of 2-(morpholinodithio)benzothiazole, m.p. 132°-136°C.




[Compound]
Name
solid
Quantity
0.01 mol
Type
reactant
Reaction Step Four




Yield
94.4%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([S:7]C2SC3C=CC=CC=3N=2)[CH2:3][CH2:2]1.[S].[Na].[SH:19][C:20]1[S:21][C:22]2[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=2[N:24]=1.[OH-].[Na+]>C(O)(C)C>[O:1]1[CH2:6][CH2:5][N:4]([S:7][S:19][C:20]2[S:21][C:22]3[CH:28]=[CH:27][CH:26]=[CH:25][C:23]=3[N:24]=2)[CH2:3][CH2:2]1 |f:4.5,^3:16,^1:17|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25.2 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCN(CC1)SC=1SC2=C(N1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[S]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
SC=1SC2=C(N1)C=CC=C2
|
Step Four
[Compound]
|
Name
|
solid
|
|
Quantity
|
0.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
SC=1SC2=C(N1)C=CC=C2
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
82.5 (± 0.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is then stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is formed in situ
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
usually forms in from 15 to 75 minutes
|
|
Duration
|
45 (± 30) min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to 30°C. during which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling a precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form in the range of 67-74°C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is continued to 0°C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture is held at 0-10°C. for about 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after which it is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solids air dried at 25-30°C
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCN(CC1)SSC=1SC2=C(N1)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 94.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
